molecular formula C16H15N3O5 B5732902 4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide

4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide

Cat. No. B5732902
M. Wt: 329.31 g/mol
InChI Key: NUUYRJBBBVNFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide, also known as MNBA, is a chemical compound that has been widely used in scientific research due to its unique properties. MNBA is a nitrophenyl derivative of carboxamidine, which has been shown to have potent biological activities.

Mechanism of Action

4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide exerts its biological activities through several mechanisms of action. This compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes. This compound also inhibits the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. This results in an increase in acetylcholine levels, which can improve cognitive function. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide has several advantages for lab experiments. This compound is a potent inhibitor of several enzymes, which makes it useful for studying the activity of these enzymes. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. This compound is highly toxic and can be hazardous to handle. This compound also has poor solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide. This compound has been studied as a potential therapeutic agent for several diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further studies are needed to determine the efficacy and safety of this compound for these indications. In addition, this compound has been shown to inhibit the activity of several enzymes, but the exact mechanisms of inhibition are not fully understood. Further studies are needed to elucidate the mechanisms of action of this compound. Finally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic potential for several other diseases. Further studies are needed to determine the potential of this compound as a therapeutic agent for these indications.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been shown to have potent biological activities, including the inhibition of several enzymes, anti-inflammatory and antioxidant properties. This compound has been studied as a potential therapeutic agent for several diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further studies are needed to determine the efficacy and safety of this compound for these indications.

Synthesis Methods

4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-methoxybenzenecarboximidamide with 2-nitrobenzoyl chloride in the presence of a base to form 4-methoxy-N'-[(2-nitrophenyl)acetyl]benzenecarboximidamide. The second step involves the reaction of the product from the first step with hydroxylamine hydrochloride to form this compound.

Scientific Research Applications

4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide has been widely used in scientific research due to its unique properties. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been shown to have anti-inflammatory and antioxidant properties. Due to its potent biological activities, this compound has been studied as a potential therapeutic agent for several diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-23-13-8-6-11(7-9-13)16(17)18-24-15(20)10-12-4-2-3-5-14(12)19(21)22/h2-9H,10H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUYRJBBBVNFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=CC=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=CC=C2[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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